3-Amino-N-(2,4-difluorophenyl)benzamide is a compound that combines an amino group with a difluorophenyl moiety, making it significant in various chemical and biological applications. It is classified as an aromatic amide, which is characterized by the presence of an amide functional group attached to an aromatic ring. This compound is part of a broader class of benzamide derivatives that are often explored for their pharmacological properties.
The compound can be synthesized from readily available starting materials, primarily involving 2,4-difluoroaniline and benzoyl chloride. Its classification falls under organic compounds, specifically within the categories of amides and fluorinated aromatic compounds. The presence of fluorine atoms enhances its lipophilicity and stability, which are desirable traits in drug design and development.
The synthesis of 3-amino-N-(2,4-difluorophenyl)benzamide typically involves a two-step process:
The typical reaction conditions include:
The molecular formula for 3-amino-N-(2,4-difluorophenyl)benzamide is , with a molecular weight of approximately 248.23 g/mol. The structure features a central amide group linked to a difluorinated phenyl ring and an amino group.
The structural representation indicates that both aromatic rings are co-planar, which can influence the compound's reactivity and interactions with biological targets.
3-Amino-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for modifications that may enhance its biological activity.
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can provide insights into its structural integrity and purity .
3-Amino-N-(2,4-difluorophenyl)benzamide has several scientific applications:
Difluorophenyl substitution confers distinct advantages in molecular recognition and metabolic stability. In histone deacetylase (HDAC) inhibitors, the meta-fluorine in N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) enhances HDAC3 inhibition (IC~50~ = 95.48 nM) through optimized hydrogen bonding with Tyr158 and hydrophobic interactions with Val207 and Leu209 residues [7]. This selective inhibition stems from fluorine’s dual capacity as a hydrogen-bond acceptor and its contribution to lipophilic binding pocket occupancy.
Table 1: Biological Activity of Fluorinated Benzamide Derivatives
Compound | Target | IC~50~ / Activity | Fluorination Impact |
---|---|---|---|
FNA | HDAC3 | 95.48 nM | 8.8-fold selectivity vs HDAC1 |
DFMBA (2,6-difluoro-3-methoxybenzamide) | FtsZ | Enhanced anti-S. aureus activity | Dihedral angle shift to -27° improves binding |
DFHBA (3-hexyloxy-2,6-difluorobenzamide) | FtsZ | Morphological disruption in B. subtilis | Fluorines anchor to Val203/Val297/Asn263 |
Conformational analysis reveals that 2,6-difluoro substitution induces a non-planar dihedral angle of -27° in benzamide inhibitors of bacterial FtsZ, mirroring the bioactive conformation observed in co-crystallized complexes. This contrasts with planar conformations in non-fluorinated analogs, requiring ~3.71 kcal/mol energy to achieve bound-state geometry versus only ~1.98 kcal/mol for fluorinated variants [3]. The fluorine atoms serve as conformational locks through steric repulsion and electronic effects, reducing the entropic penalty of target binding. Hydrophobic interactions are significantly augmented by fluorinated aryl rings, as demonstrated in FtsZ inhibitors where 2,6-difluoro groups form multiple van der Waals contacts with Val203 (F···C distance: 3.3 Å), Val297 (F···C: 2.9 Å), and Asn263 (F···O=C: 3.0 Å) [3].
The amino-benzamide motif serves as a versatile hinge-binding domain in kinase inhibitors, enabling hydrogen bonding with kinase backbone residues while accommodating diverse hydrophobic extensions. In phthalic acid-based tyrosine kinase inhibitors, isophthalic derivative 9 (containing aminobenzamide elements) achieves 90% EGFR and 64% HER2 inhibition at 10 μM, rivaling lapatinib’s activity . The scaffold’s modularity permits strategic decoration: nitrogen mustards conjugated to benzamides (e.g., FNA) transform HDAC inhibitors into dual-function agents, while N-(4-phenoxyphenyl)benzamide derivatives inhibit SPAK kinase (IC~50~ = 50 nM for compound 20l) via interactions with the catalytic cleft [9].
Table 2: Kinase Inhibitors Featuring Benzamide Scaffolds
Compound | Primary Targets | Structural Features | Therapeutic Application |
---|---|---|---|
Imatinib | Bcr-Abl, c-Kit, PDGFR | Pyrimidine-benzamide core | CML, GIST |
FNA | HDAC3 | 4-Fluorobenzamide-ZBG with nitrogen mustard | Solid tumors |
Sorafenib analogs | VEGFR-2 | Isophthalic-benzamide hybrids | Renal/liver carcinomas |
SPAK inhibitor 20l | SPAK kinase | 2,3-Dihydroxybenzamide | Hypertension regulation |
Molecular docking validates that 3-amino substitution enhances vectoral alignment in kinase pockets. Novel isophthalic derivatives mimicking sorafenib’s benzamide domain exhibit comparable binding energies (-9.2 to -10.8 kcal/mol) to VEGFR-2, forming critical hydrogen bonds with Cys919 and hydrophobic contacts in the allosteric pocket . The amino group additionally serves as a synthetic handle for introducing nitrogen mustards or other electrophiles, converting purely inhibitory motifs into covalent warheads. This is exemplified by FNA’s incorporation of bis(2-chloroethyl)amine, enabling DNA crosslinking alongside HDAC3 inhibition for synergistic antitumor activity [7].
Despite extensive characterization of mono- and di-fluorinated benzamides, systematic exploration of trifluorinated isomers remains underdeveloped. Aurora kinase inhibitor repurposing studies reveal that danusertib analogs exhibit 25-fold improved selectivity for parasitic vs. human kinases, yet analogous trifluoromethyl variants are absent from screening libraries [2]. Similarly, VEGFR-2-targeted phthalic benzamides show promising docking scores, but their 2,3,4- or 2,4,5-trifluoro isomers remain unexplored despite potential for enhanced hydrophobic pocket occupancy [10].
Three critical knowledge gaps merit prioritization:
The absence of trifluorinated benzamides in recent SPAK kinase inhibitor SAR studies [9] and HDAC screening campaigns [7] highlights a significant opportunity for chemical library expansion. Computational models predict that 2,4,5-trifluorobenzamide analogs of FNA would enhance hydrophobic contact surface area by ~18% in the HDAC3 tunnel while maintaining optimal dihedral angles for zinc chelation.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0